4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzyl or methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
4-Methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can be compared with other similar compounds, such as:
- 4-Methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 4-Methoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-benzyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22N6O3/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-7-5-4-6-8-16)21(24-19)25-23-13-15-9-11-17(31-3)12-10-15/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+ |
InChI Key |
CDWNIZAKPKFQGO-YDZHTSKRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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